molecular formula C16H11FN4OS B286959 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286959
M. Wt: 326.4 g/mol
InChI Key: LCAGYQABRNZCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of triazolo-thiadiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body, including enzymes, receptors, and ion channels. The interaction of this compound with these targets leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific target that this compound interacts with. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of various skin disorders. Additionally, this compound has been shown to exhibit antimicrobial and antifungal activities, indicating its potential use in the treatment of various infections.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards specific targets, as well as its relatively easy synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Investigation of the potential of this compound as a drug candidate for the treatment of various diseases.
3. Development of new synthetic methods for the preparation of this compound.
4. Evaluation of the toxicity and safety of this compound in vivo.
5. Investigation of the potential of this compound as a diagnostic tool for various diseases.
In conclusion, 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different approaches. One of the most common methods is the reaction of 3-amino-5-(3-methoxyphenyl)-1,2,4-thiadiazole with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction yields the desired product in good to excellent yields.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In biochemistry, it has been studied as a potential inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.

properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-7-3-5-11(9-13)15-20-21-14(18-19-16(21)23-15)10-4-2-6-12(17)8-10/h2-9H,1H3

InChI Key

LCAGYQABRNZCKR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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